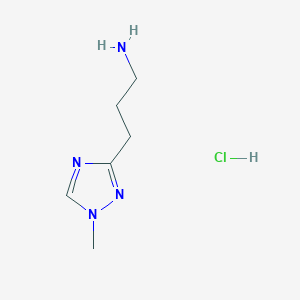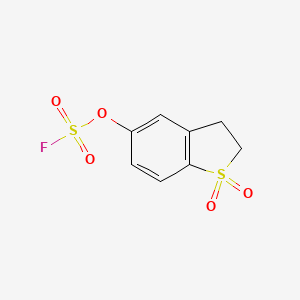![molecular formula C15H14F3NO B2812146 N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide CAS No. 2094435-12-6](/img/structure/B2812146.png)
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is a synthetic organic compound with the molecular formula C15H14F3NO. This compound features a cyclopropyl group attached to a but-2-ynamide moiety, with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The cyclopropyl group can be introduced through a cyclopropanation reaction. This often involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
-
Attachment of the Trifluoromethyl-Substituted Phenyl Group: : This step can be achieved through a Friedel-Crafts alkylation reaction, where the cyclopropyl intermediate reacts with a trifluoromethyl-substituted benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Formation of the But-2-ynamide Moiety: : The final step involves the coupling of the intermediate with a but-2-ynoic acid derivative under amide bond-forming conditions. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the triple bond in the but-2-ynamide moiety, converting it to a but-2-enamide or but-2-ane derivative.
-
Substitution: : The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: But-2-enamide or but-2-ane derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a versatile intermediate in the production of various high-value products.
Wirkmechanismus
The mechanism of action of N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide depends on its specific application. In biological systems, the trifluoromethyl group can enhance binding affinity to target proteins, thereby modulating their activity. The cyclopropyl group can introduce strain into molecular structures, affecting the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-enamide: Similar structure but with a double bond instead of a triple bond.
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-aneamide: Similar structure but fully saturated.
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group, which impart distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-[2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-3-14(20)19-13-9-11(13)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11,13H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWBXJITLWTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC1CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{2-[(4-phenyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2812069.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812070.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)


